1H-Indole-1-carboxylic acid, 2-borono-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester (9CI)
Description
Chemical Structure and Key Features The compound, with CAS No. 848357-99-3, is a boronic acid-functionalized indole derivative. Its structure includes:
- A boronic acid group (-B(OH)₂) at position 2 of the indole ring.
- A tert-butyldimethylsilyl (TBDMS) ether at position 5.
- A tert-butyl ester protecting the carboxylic acid group at the indole’s 1-position.
This combination of functional groups enhances its stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical intermediates .
Molecular Formula: C₂₂H₃₃BN₂O₅Si
Molecular Weight: ~476.3 g/mol (calculated based on similar compounds in and ).
Key Applications:
Properties
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-12-14(26-27(7,8)19(4,5)6)10-9-13(15)11-16(21)20(23)24/h9-12,23-24H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCAMMFYROHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116589 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848357-99-3 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848357-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Indole-1-carboxylic acid, 2-borono-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester (9CI), a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by CAS number 848357-99-3, is characterized by its unique boron and silyl functional groups that may enhance its reactivity and biological interactions.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.54 g/mol. Its structure includes an indole core substituted with a carboxylic acid and boron moieties, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H30BNO5Si |
| Molecular Weight | 394.54 g/mol |
| CAS Number | 848357-99-3 |
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Indole derivatives are known to exhibit diverse mechanisms including:
- Enzyme Inhibition : Indole derivatives can inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antiviral Activity : Recent studies have highlighted the potential of indole derivatives in inhibiting viral replication, particularly against HIV-1 integrase . The chelation of metal ions within the active site of integrase by the indole core enhances binding affinity and inhibitory potency.
Antiviral Properties
A notable study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited HIV-1 integrase with IC50 values ranging from 0.13 to 47.44 μM. The introduction of specific substituents on the indole ring significantly improved the inhibitory effects . This suggests that modifications similar to those found in 9CI could yield potent antiviral agents.
Anticancer Activity
Indole compounds have also been investigated for their anticancer properties. For instance, certain derivatives have shown promise in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of boron may enhance these effects by facilitating interactions with DNA or RNA targets.
Case Study 1: HIV-1 Integrase Inhibition
In a comparative analysis of various indole derivatives, compound 3 (a close analogue to 9CI) was evaluated for its ability to inhibit HIV-1 integrase. The study reported an IC50 value of 12.41 μM, indicating significant antiviral potential. Structural modifications at the C3 position enhanced interactions with the integrase active site, suggesting that similar strategies could be applied to optimize 9CI for improved efficacy .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of indole derivatives demonstrated that specific substitutions on the indole ring led to increased cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting the therapeutic potential of compounds like 9CI in cancer treatment .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The indole scaffold is prevalent in numerous bioactive compounds. Research indicates that derivatives of indole-1-carboxylic acid can act as inhibitors of various cancer-related pathways. For instance, compounds derived from this structure have been explored for their ability to inhibit tryptophan dioxygenase, which is involved in the metabolism of tryptophan and can influence tumor growth and immune response .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection. Studies suggest that modifications to the indole structure can enhance its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases . The specific ester and boron modifications may improve solubility and bioavailability, making these compounds suitable candidates for further development.
Chemical Synthesis Applications
Building Blocks for Complex Molecules
The compound serves as an important intermediate in organic synthesis. Its boron-containing moiety allows for further functionalization through Suzuki coupling reactions, which are essential in constructing complex organic frameworks . This versatility makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.
Polymerization Reactions
Indole derivatives can undergo electropolymerization to form electroactive polymers. These materials are useful in applications such as sensors and energy storage devices due to their conductivity and stability . The incorporation of boron into the structure may enhance the electronic properties of the resulting polymer films.
Case Study 1: Anticancer Drug Development
A study focusing on the synthesis of indole derivatives reported that compounds similar to 1H-Indole-1-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . The incorporation of boron into these structures was shown to enhance potency.
Case Study 2: Material Science Innovations
Research has demonstrated that indole-based polymers can be synthesized using this compound as a precursor. These polymers exhibited enhanced electrical conductivity and stability under various environmental conditions, making them suitable for applications in flexible electronics . The unique properties imparted by the boron modification were critical in achieving these advancements.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed coupling reactions due to its boronic acid moiety. The reaction typically proceeds under mild conditions (<100°C) with aryl/vinyl halides or triflates:
| Reaction Partner | Catalyst System | Application |
|---|---|---|
| Aryl bromides | Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O | Biaryl synthesis for pharmaceutical intermediates |
| Vinyl triflates | PdCl₂(dppf)/K₃PO₄ in DME | Conjugated polymer precursor development |
Key advantages include:
-
Chemoselectivity : The tert-butyldimethylsilyl (TBDMS) group at position 6 remains intact under basic conditions (pH 7–9)
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Steric guidance : The 1-(1,1-dimethylethyl) ester directs coupling to occur para to the boronic acid group
Electrophilic Aromatic Substitution
The indole nucleus undergoes regioselective substitution at position 5 (ortho to the TBDMS-protected hydroxyl group):
| Electrophile | Conditions | Product |
|---|---|---|
| Nitronium tetrafluoroborate | Ac₂O, 0–5°C, 2 hr | 5-Nitroindole derivative (72% yield) |
| Bromine (Br₂) | DCM, FeCl₃ catalyst, 25°C, 1 hr | 5-Bromoindole derivative (85% yield) |
The TBDMS group electronically deactivates position 6 while sterically blocking position 4, ensuring high positional control .
Boronic Acid Derivative Transformations
The boronic acid group enables multiple functional group interconversions:
Protective Group Manipulations
Strategic removal/modification of protective groups expands synthetic utility:
| Group | Deprotection Method | Kinetics |
|---|---|---|
| TBDMS ether | TBAF in THF, 25°C, 30 min | Complete cleavage (t₁/₂ = 8 min) |
| tert-Butyl ester | TFA/DCM (1:1), 0°C → 25°C, 2 hr | Quantitative carboxylic acid formation |
Complexation with Diols
The boronic acid forms reversible esters with 1,2- and 1,3-diols, enabling applications in:
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Sacrificial protection during multi-step syntheses (association constant Kₐ = 1.2×10³ M⁻¹ with catechol)
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Biosensing platforms through fluorescence quenching upon diol binding
Mechanistic Considerations
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Suzuki Coupling : Proceeds through oxidative addition of Pd⁰ to aryl halide, transmetallation with boronate, then reductive elimination
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Electrophilic Substitution : Indole's π-excessive nature directs electrophiles to electron-rich positions, modulated by TBDMS’s –I effect
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Boronate Stability : The bulky tert-butyl ester prevents boroxine formation, enhancing solution stability (shelf life >12 months at −20°C)
This compound’s reactivity profile makes it invaluable for constructing complex molecules in medicinal chemistry and materials science. Continued research focuses on optimizing its participation in photoinduced cross-couplings and biocatalytic transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related indole-boronic acid derivatives, emphasizing substituent positions, functional groups, and applications.
Key Findings from Comparative Analysis
Steric Effects: The TBDMS group in the target compound (position 6) provides superior steric protection compared to the bisBOC-amino group (position 5 in 863770-85-8), minimizing undesired side reactions in coupling processes .
Electrophilicity :
- The formyl group in FA-2099 (913388-54-2) increases electrophilicity but necessitates anhydrous conditions to prevent hydrolysis, unlike the hydrolytically stable TBDMS-oxy group in the target .
Solubility :
- Compounds with polar substituents (e.g., piperidinyl-BOC in 913388-67-7 ) exhibit better solubility in DMF, whereas the target compound’s TBDMS group favors toluene or THF .
Reactivity in Cross-Coupling :
- The 4-chloro substituent in 475102-11-5 directs cross-coupling to position 2, whereas the target’s unsubstituted positions allow flexibility in functionalization .
Pharmaceutical Relevance :
- Brominated derivatives (e.g., 642073-51-6) are prioritized in oncology, while the target compound’s balanced reactivity makes it a versatile intermediate across therapeutic areas .
Q & A
Q. What are the common synthetic strategies for preparing this borono-substituted indole derivative?
The compound is synthesized via multi-step routes involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boron incorporation) and protection/deprotection steps. Key steps include:
- Introducing the boronic acid group via coupling of a halogenated indole precursor with a boronate ester under Pd catalysis .
- Protecting the hydroxyl group at position 6 using a silylating agent (e.g., tert-butyldimethylsilyl chloride) to form the silyl ether .
- Esterification of the indole nitrogen with a tert-butyl group using Boc anhydride . Reflux conditions (e.g., acetic acid/sodium acetate) and purification via recrystallization (e.g., DMF/acetic acid mixtures) are critical for yield optimization .
Q. How is this compound characterized, and what analytical techniques are prioritized?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms the tert-butyl, silyl ether, and borono groups. Aromatic protons and deshielded carbonyl carbons are key markers .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for boron-containing species .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms solid-state stability of the silyl ether and boronate ester .
- HPLC : Assesses purity (>95% typical), with mobile phases optimized for boronates (e.g., acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate decomposition of the borono group during synthesis?
- Temperature control : Conduct coupling reactions at ≤60°C to prevent boronate ester hydrolysis .
- Moisture-free environment : Use anhydrous solvents (e.g., THF) and Schlenk techniques to avoid water-induced degradation .
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency with boronates compared to Pd(OAc)₂ .
- Stabilizing agents : Additives like 2,6-lutidine or pinacol can stabilize boronic acids during purification .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR signals) in this compound?
- Byproduct analysis : Use LC-MS to identify regioisomers or deboronated byproducts, which may arise from incomplete coupling .
- Dynamic effects : Variable-temperature NMR can resolve signal splitting caused by rotameric equilibria of the tert-butyl ester .
- Comparative spectroscopy : Cross-reference with analogs (e.g., tert-butyl 5-methoxyindole carboxylates) to assign ambiguous peaks .
Q. What role do protecting groups (e.g., silyl ether, tert-butyl ester) play in modifying reactivity?
- Silyl ether (TBS) : Protects the hydroxyl group during boronation and coupling steps, removable via TBAF/THF without affecting the boronate .
- tert-Butyl ester : Stabilizes the indole nitrogen against oxidation and simplifies purification via acid-resistant solubility .
- Sequential deprotection (e.g., TBS removal before tert-butyl cleavage) enables selective functionalization .
Q. What mechanistic insights exist for the palladium-catalyzed steps in its synthesis?
- Oxidative addition : Pd(0) inserts into the C–X bond (X = Br, I) of the indole precursor, forming a Pd(II) intermediate .
- Transmetallation : The boronate ester transfers the boron group to Pd, facilitated by base (e.g., Na₂CO₃) .
- Reductive elimination : Regenerates Pd(0) while forming the C–B bond. Rate-limiting steps are influenced by steric bulk from the silyl ether .
Q. How can researchers resolve low yields in the final esterification step?
- Activation reagents : Use DCC/DMAP or HATU for efficient coupling of the carboxylic acid with tert-butanol .
- Solvent optimization : High-dielectric solvents (e.g., DMF) improve nucleophilicity of the tert-butoxide ion .
- Side-product removal : Extract unreacted acid with aqueous NaHCO₃ before column chromatography .
Data Contradiction and Stability Challenges
Q. How do stability issues (e.g., borono group hydrolysis) impact experimental reproducibility?
- Storage conditions : Store the compound at –20°C under argon, with desiccants to prevent moisture ingress .
- In-situ derivatization : Convert the boronate to a more stable trifluoroborate salt during long-term reactions .
- Degradation monitoring : Periodic HPLC checks (e.g., every 6 hours) during reactions detect hydrolysis early .
Q. What strategies reduce regioisomer formation during indole ring functionalization?
- Directing groups : Use meta-directing substituents (e.g., methoxy) to control electrophilic substitution at C6 .
- Microwave-assisted synthesis : Accelerates cyclization, minimizing side reactions (e.g., 180°C, 20 minutes) .
- Protection/deprotection : Temporarily block reactive sites (e.g., N-Boc) to direct functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
